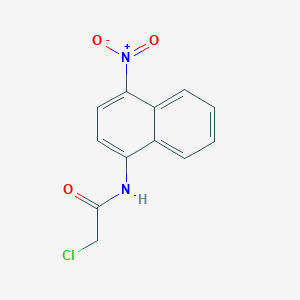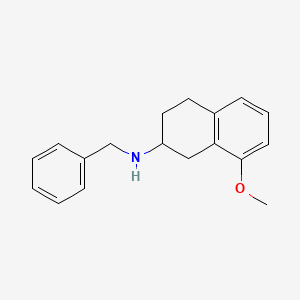
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide: est un composé organique caractérisé par la présence d'un noyau benzamide substitué par des groupes diéthyle, méthyle et triméthylsilyle. Le groupe triméthylsilyle est connu pour son inertie chimique et son volume moléculaire important, ce qui le rend utile dans diverses applications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide peut être réalisée par condensation directe d'acides carboxyliques et d'amines. Une méthode implique l'utilisation de terre de diatomées immobilisée avec un liquide ionique acide de Lewis (IL/ZrCl4) sous irradiation ultrasonique. Cette voie verte et efficace offre des rendements élevés et est écologique .
Méthodes de production industrielle: La production industrielle de benzamides implique souvent des procédés catalytiques. Par exemple, les réseaux métallo-organiques à base de cuivre peuvent promouvoir les couplages oxydants, permettant la synthèse d'amides avec des taux de conversion et des rendements élevés .
Analyse Des Réactions Chimiques
Types de réactions: La N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution: Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des benzamides oxydés, tandis que la réduction peut produire des dérivés d'amine.
Applications De Recherche Scientifique
La N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide a plusieurs applications en recherche scientifique:
Chimie: Elle est utilisée comme réactif en synthèse organique, en particulier dans la formation d'amides et d'autres groupes fonctionnels.
Biologie: Le composé peut être utilisé dans des études biochimiques pour étudier les interactions enzymatiques et les voies métaboliques.
Industrie: Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels
Mécanisme d'action
Le mécanisme d'action de la N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide implique son interaction avec des cibles moléculaires et des voies. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, affectant les processus métaboliques. Le groupe triméthylsilyle améliore la stabilité et la réactivité du composé, lui permettant d'interagir avec diverses molécules biologiques .
Mécanisme D'action
The mechanism of action of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Composés similaires:
N,N-diéthyl-3-méthylbenzamide: Un composé apparenté présentant des caractéristiques structurelles et des applications similaires.
Unicité: La N,N-diéthyl-2-méthyl-6-(triméthylsilyl)benzamide est unique en raison de la présence du groupe triméthylsilyle, qui lui confère des propriétés chimiques distinctes telles qu'une volatilité et une stabilité accrues. Cela la rend particulièrement utile dans les applications nécessitant ces caractéristiques .
Propriétés
Numéro CAS |
85370-65-6 |
|---|---|
Formule moléculaire |
C15H25NOSi |
Poids moléculaire |
263.45 g/mol |
Nom IUPAC |
N,N-diethyl-2-methyl-6-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H25NOSi/c1-7-16(8-2)15(17)14-12(3)10-9-11-13(14)18(4,5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
GKKZXUITFLKMKA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)


![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
